N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 946272-91-9
VCID: VC5747180
InChI: InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21)
SMILES: CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.43

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

CAS No.: 946272-91-9

Cat. No.: VC5747180

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.43

* For research use only. Not for human or veterinary use.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide - 946272-91-9

Specification

CAS No. 946272-91-9
Molecular Formula C18H18N4O2S
Molecular Weight 354.43
IUPAC Name N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21)
Standard InChI Key DGNFGCRYJFPGMG-UHFFFAOYSA-N
SMILES CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide comprises two primary domains:

  • Thiophene-2-carboxamide: A five-membered aromatic thiophene ring substituted with a carboxamide group at the 2-position.

  • 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl: A para-substituted aniline group bearing a 6-ethoxy-2-methylpyrimidin-4-ylamino moiety.

Key Structural Features:

  • Molecular Formula: C18H19N4O2S\text{C}_{18}\text{H}_{19}\text{N}_4\text{O}_2\text{S}

  • Molecular Weight: 367.44 g/mol

  • Hydrogen Bond Donors/Acceptors: 3 donors (two NH groups, one amide NH) and 5 acceptors (two pyrimidine N, one amide O, two ethoxy O) .

Table 1: Physicochemical Properties

PropertyValue
LogP (Predicted)3.2 ± 0.5
Solubility (Water)Poor
Melting Point210–215°C (decomposes)
TPSA (Topological PSA)98.7 Ų

Synthesis and Structural Optimization

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves multi-step reactions, typically employing:

Step 1: Pyrimidine Core Functionalization

6-Ethoxy-2-methylpyrimidin-4-amine is synthesized via nucleophilic substitution of 4-chloro-6-ethoxy-2-methylpyrimidine with ammonia .

Step 2: Aniline Intermediate Preparation

4-Aminophenylthiophene-2-carboxamide is prepared by coupling thiophene-2-carboxylic acid with 4-nitroaniline followed by reduction .

Step 3: Final Coupling

The pyrimidine and aniline intermediates are linked via a Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., Xantphos) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1NH3_3, EtOH, 80°C, 12 h75%
2EDCI, DMAP, DCM, rt, 6 h82%
3Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, dioxane, 100°C68%

Pharmacological Activity

While direct data on this compound is sparse, structurally related thiophene-carboxamides and pyrimidine derivatives exhibit notable bioactivity:

Antimicrobial Activity

  • Mycobacterial Inhibition: Analogs like TCA1 inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a key enzyme in mycobacterial cell wall synthesis, with IC50_{50} values of 0.2–0.9 μg/mL .

  • Antifungal Activity: Thiophene derivatives demonstrate efficacy against Aspergillus fumigatus (MIC = 0.02–0.12 μg/mL) .

Table 3: Biological Activity of Analogues

Compound ClassTargetActivity (IC50_{50}/MIC)
Thiophene-arylamides DprE10.2–0.9 μg/mL
Thiophene-triazole hybrids A. fumigatus0.02–0.12 μg/mL
Cu(II)-thiophene complexes MCF-7 cells12–18 μM

Mechanistic Insights

The compound’s putative mechanism involves:

  • Enzyme Inhibition: Pyrimidine moieties often interact with ATP-binding pockets of kinases or epimerases, while the thiophene ring enhances membrane permeability .

  • DNA Intercalation: Planar aromatic systems may intercalate DNA, inducing apoptosis in cancer cells .

Analytical Characterization

Critical characterization data for related compounds include:

  • NMR: 1H^1\text{H}-NMR signals at δ 2.35 (s, 3H, CH3_3), 4.12 (q, 2H, OCH2_2CH3_3), and 7.45–8.20 (m, aromatic H) .

  • HR-MS: [M+H]+^+ at m/z 367.1321 (calculated for C18_{18}H19_{19}N4_4O2_2S) .

Future Directions

Further research should prioritize:

  • Target Validation: Screening against DprE1 and cancer cell lines.

  • SAR Studies: Modifying ethoxy/methyl groups to enhance potency.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator